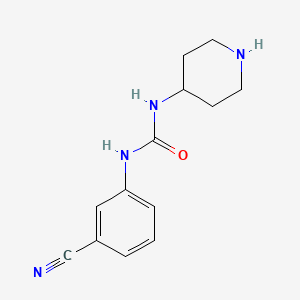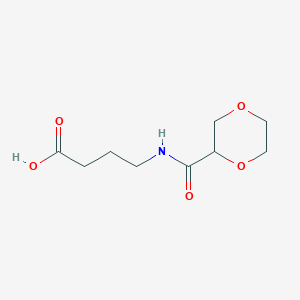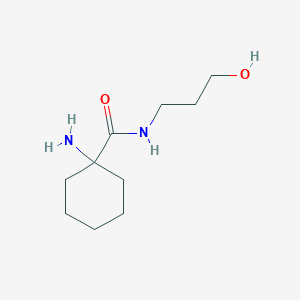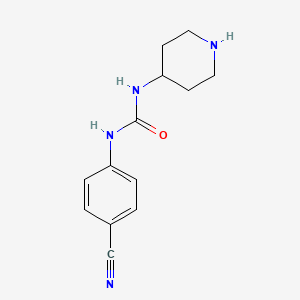
1-(3-Cyanophenyl)-3-piperidin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-piperidin-4-ylurea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, and physiological effects have been well characterized.
Mecanismo De Acción
1-(3-Cyanophenyl)-3-piperidin-4-ylurea inhibits BTK by binding to the enzyme's ATP-binding site, preventing its activation and downstream signaling. BTK is a critical enzyme in B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cells. 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce apoptosis in B-cell lines and inhibit proliferation and survival of primary CLL and MCL cells. In preclinical studies, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to enhance the activity of other agents such as venetoclax and rituximab. In clinical trials, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has demonstrated good tolerability and safety profiles, with common adverse events including diarrhea, fatigue, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyanophenyl)-3-piperidin-4-ylurea has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. Its small molecule size also makes it suitable for oral administration in animal studies. However, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea's effects may be limited to B-cell malignancies, and its efficacy in other diseases may be limited.
Direcciones Futuras
There are several potential future directions for research on 1-(3-Cyanophenyl)-3-piperidin-4-ylurea. These include:
1. Combination therapies: 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has shown promise in combination with other agents such as venetoclax and rituximab. Further studies could evaluate its potential in combination with other agents such as immune checkpoint inhibitors or CAR T-cell therapy.
2. Biomarker identification: Biomarkers that predict response to BTK inhibitors such as 1-(3-Cyanophenyl)-3-piperidin-4-ylurea could help identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Resistance to BTK inhibitors is a common problem in CLL and other B-cell malignancies. Further studies could investigate the mechanisms of resistance to 1-(3-Cyanophenyl)-3-piperidin-4-ylurea and other BTK inhibitors, and identify strategies to overcome resistance.
4. Non-B-cell malignancies: While BTK is primarily expressed in B-cells, it is also expressed in other cell types such as macrophages and mast cells. Further studies could evaluate the potential of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea in non-B-cell malignancies such as autoimmune diseases or allergic disorders.
In conclusion, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical and clinical studies. Its synthesis, mechanism of action, and physiological effects have been well characterized, and it has several advantages for lab experiments. Future research on 1-(3-Cyanophenyl)-3-piperidin-4-ylurea could focus on combination therapies, biomarker identification, mechanism of resistance, and non-B-cell malignancies.
Métodos De Síntesis
The synthesis of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 3-cyanophenyl isocyanate with piperidine-4-carboxylic acid, followed by purification through column chromatography. The yield of the synthesis is typically around 60%, and the purity of the final product can be confirmed through NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential as a therapeutic agent in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has shown potent inhibitory activity against BTK and has been shown to induce apoptosis in B-cell lines. In clinical trials, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has demonstrated promising efficacy and safety profiles, with ongoing studies evaluating its potential as a monotherapy and in combination with other agents.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPWYSFEUXZQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-piperidin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)
![3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)

![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)